molecular formula C10H9ClN2O B11896937 4-Chloro-5-methoxy-2-methylquinazoline

4-Chloro-5-methoxy-2-methylquinazoline

Cat. No.: B11896937
M. Wt: 208.64 g/mol
InChI Key: HDWWUNYPGMNNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxy-2-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-methylquinazoline typically involves the reaction of 2-methyl-4-chloroquinazoline with methoxy reagents under controlled conditions. One common method is the direct C-4 alkylation of quinazoline N-oxides with ethers via radical oxidative coupling . This reaction proceeds smoothly under metal-free conditions, providing quinazoline-containing heterocyclic molecules in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups at specific positions enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-5-methoxy-2-methylquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-6-12-7-4-3-5-8(14-2)9(7)10(11)13-6/h3-5H,1-2H3

InChI Key

HDWWUNYPGMNNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)OC)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.